molecular formula C19H17N3O2 B2364556 3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 371954-01-7

3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2364556
CAS RN: 371954-01-7
M. Wt: 319.364
InChI Key: ILPVJNSLACDJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one” is a heterocyclic organic compound. It is part of the quinazolinone and quinazoline derivatives, which are important heterocycles in medicinal chemistry . These derivatives possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Chemical Reactions Analysis

Quinazolinone and quinazoline derivatives, which “this compound” is part of, have shown a broad spectrum of activity against various pathogens . These derivatives possess antibacterial activities, especially against the gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown that derivatives of 5H-pyrimido[5,4-b]indole, including structures similar to "3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one," can be synthesized through reactions involving methyl 3-amino-1H-indole-2-carboxylates with various agents like aryl isocyanates and isothiocyanates (Shestakov et al., 2009). These synthetic pathways are significant in exploring the chemical properties and potential applications of these compounds.

Potential Biological Activities

Compounds structurally related to "this compound" have been studied for their biological activities. For example, certain pyrimido[5,4-b]indole derivatives have been evaluated for their affinity to alpha 1 adrenoceptor and 5HT1A-receptor, indicating potential pharmacological significance (Russo et al., 1991). These findings suggest that similar compounds might have relevant biological interactions.

Applications in Drug Development

The structural class of pyrimido[5,4-b]indoles, to which "this compound" belongs, has been explored for potential antitumor activity. For instance, some derivatives have shown promising results in in vitro and in vivo experimental models for antineoplastic agents (Nguyen et al., 1990). This suggests that similar compounds could be of interest in the development of new cancer therapies.

Mechanism of Action

While the specific mechanism of action for “3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one” is not available, quinazolinone and quinazoline derivatives have shown a wide range of biological properties. They have been found to have antibacterial, antifungal, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . They also have inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and thyrosine kinase .

properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-12-7-8-15-14(9-12)17-18(21-15)19(23)22(11-20-17)10-13-5-3-4-6-16(13)24-2/h3-9,11,21H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPVJNSLACDJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.